Complement C1s-IN-1

Immunology Inflammation Complement Biology

Complement C1s-IN-1 (also known as (R)-8) is a non-amidine, small-molecule inhibitor of the classical complement pathway serine protease C1s. The compound demonstrates an IC50 of 36 nM against human C1s and 61 nM against mouse C1s.

Molecular Formula C22H20F2N6O
Molecular Weight 422.4 g/mol
Cat. No. B12391935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameComplement C1s-IN-1
Molecular FormulaC22H20F2N6O
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2CN(CCN2C3=CC(=CC=C3)F)C4=CC5=CN=NC(=C5C(=C4)F)N
InChIInChI=1S/C22H20F2N6O/c1-13-7-19(28-31-13)20-12-29(5-6-30(20)16-4-2-3-15(23)9-16)17-8-14-11-26-27-22(25)21(14)18(24)10-17/h2-4,7-11,20H,5-6,12H2,1H3,(H2,25,27)
InChIKeyHXAFDSAENALNGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Complement C1s-IN-1 Procurement Guide: Potency, Selectivity, and CNS Penetration Data for Preclinical Complement Research


Complement C1s-IN-1 (also known as (R)-8) is a non-amidine, small-molecule inhibitor of the classical complement pathway serine protease C1s. The compound demonstrates an IC50 of 36 nM against human C1s and 61 nM against mouse C1s [1]. Characterized by high selectivity over other serine proteases (IC50 > 30,000 nM), oral bioavailability in murine models, and demonstrated blood-brain barrier (BBB) penetration with brain-to-plasma ratios reaching 1.7 [1], it serves as a validated tool compound for both in vitro and in vivo complement pathway studies [1]. Its physicochemical profile (MW = 422.43, C22H20F2N6O) and dose-dependent inhibition of serum-induced membrane attack complex (MAC) formation [1] distinguish it as a versatile research tool in immunology, inflammation, and neuroinflammation investigations.

Complement C1s-IN-1 Versus In-Class Alternatives: Why Direct Substitution Introduces Experimental Variability


Direct substitution of Complement C1s-IN-1 with other C1s-targeting agents is scientifically inadvisable without explicit revalidation due to substantial divergence across potency, selectivity, molecular modality, and pharmacokinetic properties. Monoclonal antibody inhibitors such as TNT003 and sutimlimab are parenterally administered biologics with large molecular weights, precluding oral dosing and CNS access [1][2]. Earlier small-molecule candidates like BCX-1470 exhibit dual inhibitory activity against factor D (IC50 = 96 nM) , introducing off-target complexity absent in the high-selectivity profile of Complement C1s-IN-1 (IC50 > 30,000 nM against other serine proteases) [3]. The amidine-based chemotype prevalent in legacy C1s inhibitors is associated with limited membrane permeability and oral bioavailability challenges [3]. Consequently, experimental outcomes obtained with Complement C1s-IN-1 in oral-dosing or CNS-targeting studies cannot be reliably extrapolated to antibody-based or lower-selectivity small-molecule alternatives.

Complement C1s-IN-1: Quantitative Comparative Evidence for Scientific Selection


Complement C1s-IN-1 Demonstrates >830-Fold Selectivity Window Over Off-Target Serine Proteases

Complement C1s-IN-1 exhibits high selectivity for C1s over a broad panel of off-target serine proteases, with minimal activity (IC50 > 30,000 nM) observed across the tested panel [1]. This contrasts with the dual-inhibitory profile of BCX-1470, which inhibits both C1s (IC50 = 1.6 nM) and factor D (IC50 = 96 nM) , and with natural C1-INH, which exhibits broad inhibitory activity across multiple serine proteases including C1r, MASP2, kallikrein, and factor XIIa [2]. The >833-fold selectivity margin for Complement C1s-IN-1 (calculated as 30,000 nM / 36 nM) provides a defined experimental window for attributing observed phenotypic effects specifically to C1s inhibition rather than confounding off-target activities.

Immunology Inflammation Complement Biology

Complement C1s-IN-1 Enables Oral Dosing with Dose-Proportional Systemic Exposure

Following oral administration in male C57BL/6J mice, Complement C1s-IN-1 exhibits dose-proportional plasma exposure across a 10-100 mg/kg dose range, with Cmax values increasing from 1032.5 ± 173.0 ng/mL at 10 mg/kg to 8895.9 ± 1516.8 ng/mL at 100 mg/kg, and AUC₀₋₂₄ₕ increasing from 6017.8 ± 390.4 ng·h/mL to 139,341 ± 36,760 ng·h/mL [1]. This oral bioavailability profile contrasts fundamentally with monoclonal antibody C1s inhibitors such as TNT003 (mouse IgG2a, MW ~150 kDa) and sutimlimab (humanized IgG4, MW ~145 kDa), which require parenteral intravenous or subcutaneous administration and cannot be dosed orally [2][3].

Pharmacokinetics In Vivo Pharmacology Oral Bioavailability

Complement C1s-IN-1 Achieves Brain Penetration with Brain-to-Plasma Ratio up to 1.7

Complement C1s-IN-1 demonstrates substantial brain penetration following oral administration, achieving brain tissue concentrations of 33,559.5 ng/g at 2 hours post-dose with a brain-to-plasma concentration ratio of up to 1.7 [1]. This CNS accessibility is absent in monoclonal antibody C1s inhibitors (TNT003, sutimlimab, riliprubart), which are excluded from the CNS by the blood-brain barrier due to their large molecular size [2]. Within the small-molecule class, BCX-1470 has not been reported to exhibit BBB penetration . The brain-penetrant property of Complement C1s-IN-1 was achieved through intentional structural optimization incorporating fluorine at the 8-position of the 1-aminophthalazine scaffold to enhance membrane permeability [1].

Neuroinflammation CNS Pharmacology Blood-Brain Barrier

Complement C1s-IN-1 Potency Compares Favorably to Legacy Small-Molecule C1s Inhibitors

Complement C1s-IN-1 (IC50 = 36 nM for human C1s) represents a significant potency advancement over earlier-generation small-molecule C1s inhibitors. The amidine-based inhibitor C1s-IN-1 (compound A1) exhibits a Kd of 9.8 μM and a Ki of 5.8 μM for C1s , reflecting >160-fold weaker binding affinity compared with the 36 nM IC50 of Complement C1s-IN-1. This potency improvement was achieved through structure-based optimization guided by a disclosed crystal structure of C1s complexed with a small-molecule inhibitor (4e), enabling targeted modifications around the S2 and S3 binding pockets that enhanced C1s inhibitory activity by over 300-fold relative to the initial high-throughput screening hit [1].

Enzymology Drug Discovery Structure-Activity Relationship

Complement C1s-IN-1 Exhibits Extended Mean Residence Time Supporting Once-Daily Dosing

Pharmacokinetic analysis of Complement C1s-IN-1 in male C57BL/6J mice following 100 mg/kg oral administration reveals a mean residence time (MRT) of 7.66 ± 0.99 hours, with plasma exposure sustained over the 24-hour sampling period (AUC₀₋₂₄ₕ = 139,341 ± 36,760 ng·h/mL) [1]. This extended MRT supports once-daily oral dosing regimens in preclinical models, contrasting with the requirement for continuous infusion or frequent parenteral administration associated with monoclonal antibody inhibitors, which exhibit multi-day to multi-week half-lives but lack oral dosing convenience [2]. For short-acting inhibitors requiring frequent re-dosing, the extended MRT of Complement C1s-IN-1 reduces handling frequency and minimizes stress-related variability in chronic disease models.

Pharmacokinetics In Vivo Pharmacology Dosing Optimization

Complement C1s-IN-1 Inhibits Serum-Induced MAC Formation in a Dose-Dependent Manner

Complement C1s-IN-1 functionally inhibits classical complement pathway activation in a physiologically relevant serum-based assay. The compound dose-dependently inhibited membrane attack complex (MAC) formation induced by human serum in an in vitro assay system, confirming that selective C1s inhibition effectively blocks the terminal complement cascade [1]. While BCX-1470 similarly inhibits complement-mediated hemolysis , it lacks the selectivity profile, oral bioavailability, and CNS penetration of Complement C1s-IN-1. The functional MAC inhibition assay provides direct evidence that the enzymatic C1s inhibition translates to blockade of downstream complement effector functions, establishing pharmacological relevance beyond isolated enzyme assays.

Functional Assays Complement Activation Classical Pathway

Complement C1s-IN-1: Recommended Research and Preclinical Application Scenarios Based on Evidence Profile


Neuroinflammation and Neurodegenerative Disease Models Requiring CNS Target Engagement

Complement C1s-IN-1 is uniquely suited for preclinical studies investigating complement-mediated neuroinflammatory mechanisms in models of Alzheimer's disease, multiple sclerosis, traumatic brain injury, and synaptic pruning disorders. With demonstrated brain-to-plasma ratios up to 1.7 and brain concentrations reaching 33,559.5 ng/g at 2 hours post-oral dosing, the compound enables direct interrogation of CNS complement pathway contributions that are inaccessible to antibody-based C1s inhibitors excluded by the BBB [1]. The high selectivity (>30,000 nM against other serine proteases) reduces confounding interpretation from off-target protease inhibition within the CNS microenvironment [1].

Chronic Oral Dosing Studies in Autoimmune and Inflammatory Disease Models

For longitudinal preclinical studies in models of rheumatoid arthritis, systemic lupus erythematosus, or other chronic autoimmune conditions, Complement C1s-IN-1 provides a practical oral-dosing solution with established pharmacokinetic parameters [1]. Dose-proportional plasma exposure (AUC₀₋₂₄ₕ ranging from 6017.8 ng·h/mL at 10 mg/kg to 139,341 ng·h/mL at 100 mg/kg) and a mean residence time of 7.66 hours support once-daily oral administration regimens [1]. This dosing convenience eliminates the need for repeated intravenous or subcutaneous injections required for monoclonal antibody alternatives, reducing animal handling stress and procedural variability in extended-duration efficacy studies .

Mechanistic Studies Requiring Clean Target Attribution for Classical Complement Pathway

Complement C1s-IN-1 is appropriate for experiments where unambiguous attribution of observed phenotypes to classical complement pathway inhibition is required. The compound's >833-fold selectivity margin over other serine proteases contrasts with the broader inhibitory profiles of BCX-1470 (dual C1s/factor D inhibition) and natural C1-INH (multi-protease inhibition) [1][2]. This selectivity enables researchers to confidently link functional outcomes to C1s-specific blockade rather than confounding off-target activities, particularly valuable in pathway epistasis experiments and genetic validation studies where clean pharmacological tools are essential [1].

Comparative Pharmacology Studies Evaluating Modality Differences in Complement Inhibition

Complement C1s-IN-1 serves as a valuable comparator compound in studies designed to evaluate the pharmacological differences between small-molecule and biologic C1s inhibition strategies [1]. Side-by-side comparisons with monoclonal antibodies (TNT003, sutimlimab) enable assessment of how molecular modality affects tissue distribution (CNS vs. periphery), route-of-administration constraints (oral vs. parenteral), and pharmacokinetic profiles (hours vs. weeks) [2]. Such studies inform target validation strategies and help define the translational relevance of different C1s inhibition approaches across disease indications [1].

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